molecular formula C10H6F3N3O4 B15333987 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one

7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one

Katalognummer: B15333987
Molekulargewicht: 289.17 g/mol
InChI-Schlüssel: JWSIZIJYYMETAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinazolinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group at the 6th position of a suitable quinazolinone precursor.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinones.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology: It is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.

Industry: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

    6-Nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the nitro group at the 6th position.

    7-Methoxy-6-nitroquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.

Uniqueness: The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H6F3N3O4

Molekulargewicht

289.17 g/mol

IUPAC-Name

7-methoxy-6-nitro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H6F3N3O4/c1-20-7-3-5-4(2-6(7)16(18)19)8(17)15-9(14-5)10(11,12)13/h2-3H,1H3,(H,14,15,17)

InChI-Schlüssel

JWSIZIJYYMETAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)N=C(NC2=O)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.